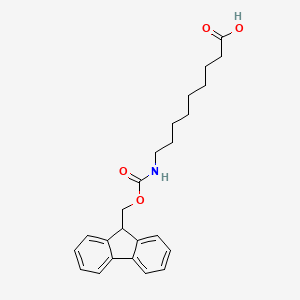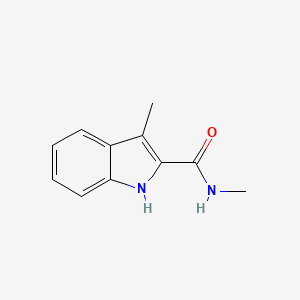
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine
Vue d'ensemble
Description
4-(6-Chloro-2-methylpyrimidin-4-yl)thiomorpholine is a chemical compound with the molecular formula C9H12ClN3O . It has a molecular weight of 213.67 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
- Thiazolo[4,5-d]pyrimidines Synthesis and Evaluation : A study involving the synthesis of derivatives from 4-amino-5-bromo-2-chloro-6-methylpyrimidine demonstrated significant antibacterial evaluations. These compounds, upon substitution and further modification, including reactions with morpholine, showcased potential antibacterial properties (Rahimizadeh et al., 2011).
Biocorrosion Inhibition
- 2-Aminopyrimidine Derivatives on SRB : Research indicated that 2-aminopyrimidine derivatives, including those modified with morpholine, have biocidal activity against specific bacterial strains and effectively reduce biocorrosion of steel. This highlights the potential application of similar compounds in protecting materials against microbial-induced corrosion (Onat et al., 2016).
Antimicrobial Activity of Thiomorpholine Derivatives
- Synthesis and Antimicrobial Activity : A study focused on the development of new bioactive molecules derived from thiomorpholine, including synthesis through nucleophilic substitution reactions. These derivatives displayed antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Corrosion Inhibition
- Thiomorpholin-4-ylmethyl-phosphonic Acid on Iron Corrosion : This study synthesized compounds including thiomorpholin-4-ylmethyl-phosphonic acid to investigate their inhibitory effects on iron corrosion in sodium chloride solutions. Results showed these compounds significantly reduced corrosion rates, indicating their potential as corrosion inhibitors (Amar et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3S/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAZMFLTYAJQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




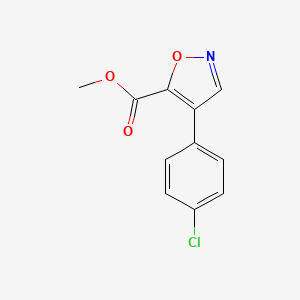
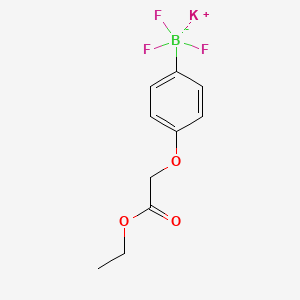


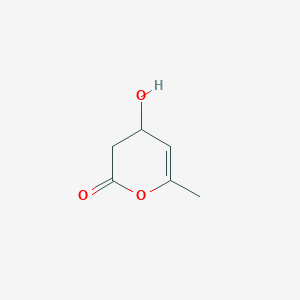

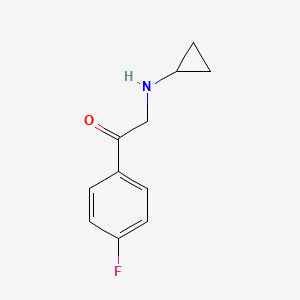
![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)
